molecular formula C12H17NO5S2 B2664142 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 874788-19-9

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No. B2664142
CAS RN: 874788-19-9
M. Wt: 319.39
InChI Key: RQUYTZVUDZTQME-UHFFFAOYSA-N
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Description

“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is a sulfamoyl chloride derivative that contains a thiolane cycle . It has a molecular weight of 247.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10ClNO4S2/c1-7 (13 (6,10)11)5-2-3-12 (8,9)4-5/h5H,2-4H2,1H3 . This indicates that the compound has a tetrahydro-3-thienyl group, a methylsulfamoyl group, and a chloride atom .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Catalytic Reagents for Silylation

Poly(N-bromobenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide have been identified as effective catalysts for the silylation of alcohols, phenols, and thiols. This process involves the use of hexamethyldisilazane and can be performed with or without solvent, including under microwave irradiation. Such catalytic processes are pivotal in the synthesis of protected alcohols and phenols, which are essential intermediates in pharmaceutical and materials science research (Ghorbani‐Vaghei et al., 2006).

Inhibition of Tumor-associated Isozyme IX

Halogenated sulfonamides, including halogenosulfanilamide derivatives, have been synthesized and investigated as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. This isozyme is associated with various cancers, and its inhibition could lead to new therapeutic approaches. The study revealed potent inhibitors among both simple aromatic and heterocyclic compounds, indicating the potential for designing more potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).

Regioselective Cleavage Reactions

The compound has been utilized in the regioselective cleavage reaction of aromatic methylenedioxy rings, leading to the synthesis of phenothiazine analogues. These analogues exhibit potent Ca2+ antagonistic activity, highlighting their potential in developing new therapeutic agents targeting calcium signaling pathways (Imakura et al., 1994).

Fluorescent Probe for Thiophenols

A new design of a reaction-based fluorescent probe has been developed for the discrimination of thiophenols over aliphatic thiols. This probe, utilizing intramolecular charge transfer pathways, offers finely tunable spectroscopic properties and high selectivity and sensitivity. Such probes are crucial for the detection of toxic benzenethiols in environmental and biological samples, demonstrating the application of sulfonamides in analytical chemistry (Wang et al., 2012).

Alzheimer’s Disease Therapeutics

Sulfonamides derived from 4-methoxyphenethylamine have shown significant inhibitory effects on acetylcholinesterase, an enzyme target in Alzheimer’s disease treatment. The synthesis and evaluation of these compounds highlight the potential of sulfonamides in developing new therapeutic agents for neurodegenerative diseases (Abbasi et al., 2018).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-9-7-11(3-4-12(9)18-2)20(16,17)13-10-5-6-19(14,15)8-10/h3-4,7,10,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUYTZVUDZTQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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